2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine
Description
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine is a biphenyl-pyridine hybrid compound featuring a methoxy group at the 4'-position of the biphenyl moiety and a methyl group at the 3-position of the pyridine ring. The 4'-methoxy substituent likely influences electronic properties, solubility, and reactivity compared to other derivatives, as discussed below.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)phenyl]-3-methylpyridine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-13-20-19(14)18-8-4-3-7-17(18)15-9-11-16(21-2)12-10-15/h3-13H,1-2H3 |
InChI Key |
ISMIJEDVXUYOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine typically involves the coupling of a methoxy-substituted biphenyl with a methylpyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-substituted biphenyl with a halogenated methylpyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, while reduction of a nitro group can produce 2-(4’-methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine-amine .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine lies in its potential as an anticancer agent. Research indicates that compounds with similar structures may inhibit key enzymes involved in cancer progression, such as c-KIT kinase. This kinase is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis . The modification of the biphenyl structure could enhance the selectivity and efficacy of these compounds against cancer cells.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of pyridine derivatives. Some studies suggest that compounds with similar structural features may exhibit protective effects against neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Versatile Synthons
In organic synthesis, this compound serves as a versatile synthon for creating more complex molecular architectures. Its ability to participate in various coupling reactions allows chemists to construct diverse chemical libraries for drug discovery and development .
Case Study 1: Synthesis via Visible Light Irradiation
A study demonstrated the successful synthesis of this compound using visible light irradiation under mild conditions. The compound was obtained with high purity and yield, showcasing its potential for green chemistry applications .
Case Study 2: Anticancer Activity Evaluation
In vitro studies have evaluated the anticancer activity of related pyridine derivatives against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting that further exploration into structure-activity relationships could yield potent therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylpyridine groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Physical and Chemical Properties
Data from analogs suggest trends in molecular weight, polarity, and stability (Table 2).
*Calculated based on molecular formula.
- Solubility : Methoxy groups enhance solubility in organic solvents (e.g., ethyl acetate, TFE) compared to chlorinated analogs like Boscalid, which exhibit higher hydrophobicity .
- Thermal Stability : Chlorinated compounds (e.g., Boscalid) typically have higher melting points due to stronger intermolecular forces, whereas methoxy derivatives may exhibit lower thermal stability .
Biological Activity
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)phenyl]-5-methylpyridine |
| InChI Key | BLWCSYJVCAOFHM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves coupling reactions, such as the Suzuki coupling reaction. This method utilizes a boronic acid derivative of the methoxy-substituted biphenyl and a halogenated methylpyridine in the presence of a palladium catalyst and a base like potassium carbonate.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit various strains of bacteria and fungi by disrupting their cell membranes or metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, certain derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The methoxy and methyl groups enhance its binding affinity to enzymes or receptors involved in various biological pathways. Detailed studies on its molecular targets are essential for understanding its mechanism of action fully .
Study on Anticancer Activity
In a recent study published in MDPI, a series of biphenyl derivatives were synthesized and tested for their activity against cancer cell lines. The results indicated that modifications on the biphenyl structure significantly influenced their anticancer activity, with some derivatives showing IC50 values in the low micromolar range .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various biphenyl derivatives, including those similar to this compound. The findings revealed that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
